6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Description
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁ClN₂O₃ |
| Molecular Weight | 302.71 g/mol |
| CAS Registry Number | 1263210-58-7 |
| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 5 (O, N atoms) |
Crystallographic Data and X-ray Diffraction Studies
While detailed single-crystal X-ray diffraction (SC-XRD) data for this specific compound are not publicly available, insights can be drawn from related isoxazolo-pyridine derivatives. For example, the crystal structure of isoxazolo[4,5-b]pyridin-3-amine (C₆H₅N₃O) reveals a monoclinic lattice with space group P2₁/n, unit cell parameters a = 5.2140 Å, b = 6.8527 Å, c = 16.3538 Å, and β = 97.335°. The isoxazole and pyridine rings in such systems exhibit near-planarity, with bond lengths of 1.36–1.42 Å for C–N and 1.23–1.28 Å for C=O.
X-ray powder diffraction (XRPD) is critical for confirming polymorphic forms and crystallinity. For instance, ranitidine hydrochloride exhibits distinct XRPD patterns for its Form I and Form II polymorphs, differing in peak positions at 2θ = 5.44°, 16.09°, and 24.33°. Applied to 6-(4-chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid, XRPD would likely reveal characteristic peaks corresponding to its fused-ring system and substituent packing.
Conformational Analysis of the Isoxazolo[5,4-b]pyridine Core
The isoxazolo[5,4-b]pyridine core adopts a rigid, planar conformation due to aromatic π-electron delocalization across the fused rings. Computational models indicate that the isoxazole ring’s oxygen and nitrogen atoms participate in resonance with the pyridine’s π-system, stabilizing the planar geometry. Key bond lengths include:
The ethyl group at position 3 introduces minor steric perturbations. Density functional theory (DFT) calculations suggest a dihedral angle of 8–12° between the ethyl group and the isoxazole plane, minimizing van der Waals repulsions with adjacent atoms.
Substituent Orientation Effects: Chlorophenyl and Ethyl Group Interactions
The 4-chlorophenyl group at position 6 extends perpendicular to the pyridine plane, with the chlorine atom adopting a para orientation. This arrangement facilitates π-π stacking interactions in solid-state packing while the chlorine’s electronegativity withdraws electron density from the pyridine ring, polarizing the C6–C(aryl) bond.
The ethyl group at position 3 adopts a staggered conformation relative to the isoxazole ring, reducing torsional strain. This substituent’s hydrophobic character enhances lipid solubility, as evidenced by logP calculations (clogP = 2.8).
Table 2: Substituent Electronic Effects
| Substituent | Position | Electronic Effect | Steric Impact |
|---|---|---|---|
| 4-Chlorophenyl | 6 | Electron-withdrawing (-I) | Moderate (Cl van der Waals) |
| Ethyl | 3 | Electron-donating (+I) | Low (flexible alkyl chain) |
Properties
Molecular Formula |
C15H11ClN2O3 |
|---|---|
Molecular Weight |
302.71 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-ethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C15H11ClN2O3/c1-2-11-13-10(15(19)20)7-12(17-14(13)21-18-11)8-3-5-9(16)6-4-8/h3-7H,2H2,1H3,(H,19,20) |
InChI Key |
UVKFEMFPUKUSID-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization with Ethyl Glyoxylate
In analogous syntheses, 3-amino-5-bromopyridine has been treated with ethyl glyoxylate in the presence of acetic anhydride to form the isoxazole ring through a [3+2] cycloaddition mechanism. For the target compound, substituting the bromine atom with a 4-chlorophenyl group at the pyridine’s 6-position would require prior functionalization. This could involve Suzuki-Miyaura coupling using 4-chlorophenylboronic acid and a palladium catalyst after cyclization.
Reaction Conditions:
Nitrile Oxide Cycloaddition
Alternative routes employ nitrile oxide intermediates generated in situ from hydroxamic acid chlorides. For example, 3-ethyl-5-nitroisoxazolo[5,4-b]pyridine can be synthesized by reacting 3-ethyl-5-aminopyridine with chloroxime derivatives. Adaptation for the 4-chlorophenyl substituent would necessitate introducing the aryl group prior to cyclization.
Carboxylation at Position 4
The carboxylic acid group at position 4 is introduced via hydrolysis of a pre-installed ester or nitrile group. Carbonylation reactions using carbon monoxide under pressure provide a direct route to esters, which are subsequently hydrolyzed.
Palladium-Catalyzed Carbonylation
In a protocol adapted from thiazolo[4,5-b]pyridine-6-carboxylate synthesis, a brominated intermediate undergoes carbonylation in the presence of methanol and triethylamine:
Stepwise Process:
Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide:
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Carbonylation | Pd-catalyzed coupling | ~65% | High regioselectivity | Requires CO gas infrastructure |
| Ullmann-Hydrolysis | Copper-mediated coupling | ~50% | No boronates needed | Lower yields, harsh conditions |
| Direct Cyclization | [3+2] Cycloaddition | ~70% | Fewer steps | Limited substrate availability |
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic Acid
- Molecular Formula : C₁₅H₁₂N₂O₄
- Molecular Weight : 284.27 g/mol
- Key Differences: Methoxy group (electron-donating) replaces chlorine (electron-withdrawing), altering electronic properties and solubility.
6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic Acid
- Molecular Formula : C₁₄H₉FN₂O₃
- Molecular Weight : 272.24 g/mol
- Key Differences :
- Fluorine atom (smaller, electronegative) replaces chlorine, improving bioavailability and membrane permeability.
- Methyl substituent at position 3 may reduce lipophilicity compared to ethyl.
- Applications : Fluorinated analogs are often prioritized in drug discovery for enhanced pharmacokinetics .
6-(2-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic Acid
Variations in the Alkyl Substituent at Position 3
3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic Acid
- Molecular Formula : C₁₂H₁₄N₂O₃
- Molecular Weight : 234.25 g/mol
- Ethyl group at position 3 aligns with the target compound, suggesting shared metabolic stability profiles .
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic Acid
Hybrid and Complex Derivatives
6-(4-Chlorophenyl)-1-(2-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylic Acid
- Molecular Formula : C₁₉H₁₁ClFN₃O₂
- Molecular Weight : 367.77 g/mol
- Key Differences :
- Pyrazolo-pyridine core replaces isoxazolo-pyridine, altering hydrogen-bonding capabilities.
- Additional 2-fluorophenyl group introduces conformational rigidity .
Biological Activity
6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C15H11ClN2O3
- CAS Number : 338978-62-4
- Molecular Weight : 300.71 g/mol
Synthesis
The synthesis of this compound involves the reaction of various precursors under controlled conditions. The compound can be synthesized through multi-step processes involving isoxazole formation and subsequent carboxylation.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to exhibit:
- Inhibition of Kinases : The compound acts as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell signaling pathways related to growth and metabolism. Inhibitory studies indicate an IC50 value in the nanomolar range, suggesting potent activity against PI3K .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, indicating its ability to induce apoptosis and inhibit cell proliferation.
Antimicrobial Properties
Preliminary evaluations suggest that this compound exhibits antimicrobial properties. It has shown effectiveness against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.
Case Study 1: PI3K Inhibition
In a study focused on the structure-activity relationship (SAR) of isoxazole derivatives, this compound was identified as a potent PI3K inhibitor with an IC50 value of approximately 5 nM. The study highlighted the importance of the chlorophenyl group in enhancing inhibitory activity .
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | 5 | PI3K |
| Other Analogues | Varies | Various |
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties showed that the compound significantly inhibited the growth of breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was linked to the induction of apoptosis via the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins .
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during cyclization to avoid side products .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
- Yield Improvement : Stepwise monitoring via TLC or HPLC to isolate intermediates.
How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
Level: Advanced
Answer:
Discrepancies often arise from:
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7), incubation times, or solvent carriers (DMSO concentration affects solubility) .
- Structural Analogs : Compare activity with derivatives (e.g., 3-isopropyl vs. 3-ethyl substituents) to identify SAR trends .
- Mechanistic Confounders : Off-target effects may dominate in certain assays; use siRNA knockdown or competitive binding studies to validate targets .
Table 1 : Example of SAR Contradictions in Anticancer Activity
| Substituent (Position 3) | IC₅₀ (μM) in HeLa | IC₅₀ (μM) in HepG2 |
|---|---|---|
| Ethyl | 12.3 | 45.7 |
| Isopropyl | 8.9 | 9.5 |
| Data sourced from structural analogs in . |
What advanced spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?
Level: Basic
Answer:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethyl group δ ~1.2–1.4 ppm; aromatic protons δ ~7.3–7.6 ppm) .
- LC-MS : Verify molecular ion [M+H]⁺ at m/z 316.74 (calculated for C₁₆H₁₃ClN₂O₃) and detect impurities .
- FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ .
Table 2 : Key NMR Signals (DMSO-d₆)
| Proton Environment | Chemical Shift (δ, ppm) |
|---|---|
| Ethyl CH₃ | 1.25 (t, J = 7.5 Hz) |
| Aromatic H (Chlorophenyl) | 7.45–7.62 (m) |
| Isoxazole H | 8.10 (s) |
How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Level: Advanced
Answer:
- Substituent Effects :
- Methodology :
- Molecular Docking : Use AutoDock/Vina to predict binding modes with targets like PfABC13 (malaria) or EGFR (cancer) .
- In Vitro Testing : Prioritize analogs with >50% inhibition at 10 μM in primary screens .
What strategies are effective in overcoming poor aqueous solubility during in vivo studies?
Level: Advanced
Answer:
- Prodrug Design : Convert carboxylic acid to esters (e.g., ethyl ester) for enhanced bioavailability .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve solubility .
- Salt Formation : Prepare sodium or potassium salts via neutralization with NaOH/KOH .
How should researchers address stability issues during long-term storage of this compound?
Level: Basic
Answer:
- Storage Conditions : Store at −20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis .
What mechanistic studies are recommended to elucidate its mode of action in antimicrobial assays?
Level: Advanced
Answer:
- Target Identification :
- Pull-Down Assays : Use biotinylated probes to isolate binding proteins from bacterial lysates .
- Enzyme Inhibition : Test activity against essential enzymes (e.g., DNA gyrase or β-lactamase) .
- Resistance Studies : Serial passage assays to detect mutation hotspots in target genes .
Which in silico tools are most reliable for predicting ADMET properties of this compound?
Level: Advanced
Answer:
- Software : SwissADME, pkCSM, or ProTox-II for predicting permeability, toxicity, and metabolic pathways .
- Critical Parameters :
- LogP : Optimal range 2–4 for blood-brain barrier penetration .
- hERG Inhibition : Screen for cardiac toxicity risks using MOE or Schrödinger .
How can reaction scalability be achieved without compromising purity in industrial-academic collaborations?
Level: Advanced
Answer:
- Process Optimization :
- Continuous Flow Chemistry : Reduces side reactions during scale-up .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .
- Quality Control : Implement PAT (Process Analytical Technology) for real-time HPLC monitoring .
What are the best practices for validating biological activity in animal models?
Level: Advanced
Answer:
- Dosing Regimens : Administer 10–50 mg/kg intravenously or orally in murine models .
- PK/PD Analysis : Measure plasma concentrations via LC-MS/MS and correlate with efficacy endpoints .
- Toxicology : Perform histopathology and serum biochemistry after 14-day repeated dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
